2-(吡咯烷-1-磺酰基)苯酚

描述

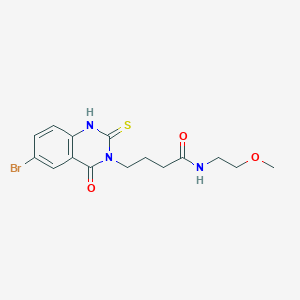

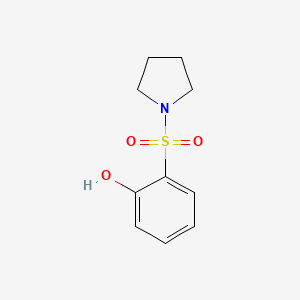

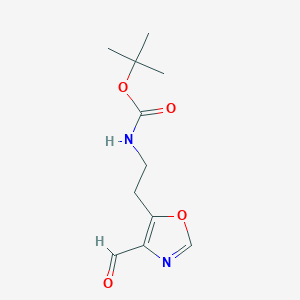

“2-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 852951-49-6 and a molecular weight of 227.28 . Its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidine-1-sulfonyl)phenol” is represented by the linear formula C10H13NO3S . The compound’s InChI Code is 1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .科学研究应用

催化磺酰化

使用磺酰氯作为磺酰化试剂,对 2-芳氧基吡啶进行钯催化的直接磺酰化,展示了一种通过去除吡啶基团从磺酰化产物中合成邻位磺酰化苯酚的方法。此过程适用于富电子和缺电子的底物,表明 2-(吡咯烷-1-磺酰基)苯酚在催化磺酰化反应中的多功能性 (徐等,2015).

超分子化学

2-(吡咯烷-1-磺酰基)苯酚衍生物参与形成水溶性包合物,例如对磺酸钙[5]芳烃具有通过氢键容纳水和吡啶 N-氧化客体物质的能力。这揭示了其在超分子化学中通过特定相互作用和结构排列创建配合物的潜力 (Steed 等,1995).

二苯并氧杂蒽和二芳基甲烷的合成

一种涉及酚与 1-磺酰基吡咯烷在酸性介质中反应的新方法,可以合成二苯并氧杂蒽、二芳基丁烷和间苯二酚。此过程在温和条件下进行,突出了 2-(吡咯烷-1-磺酰基)苯酚在促进合成原本难以合成的化合物方面所扮演的角色 (Gazizov 等,2017).

COX-2 选择性抑制剂的开发

与尼美舒利(一种 COX-2 优先抑制剂)相关的吡啶磺酰胺的合成和药理评估研究表明,2-(吡咯烷-1-磺酰基)苯酚衍生物在开发新的抗炎剂方面具有潜力。这些研究探讨了磺酰胺部分的修饰如何影响分子的选择性和作为 COX-2 抑制剂的效力,有助于设计更安全、更有效的药物 (Julémont 等,2004).

光脱氧研究

1,2-苯二亚苯亚砜的光脱氧,生成一种能够将苯氧化为苯酚的中间体,展示了亚砜衍生物的化学性质和反应性。此反应的亲电氧化化学对于理解光脱氧的机理以及在合成化学中的潜在应用具有重要意义 (Lucien & Greer,2001).

未来方向

Pyrrolidine derivatives, such as “2-(Pyrrolidine-1-sulfonyl)phenol”, have potential therapeutic applications. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the therapeutic potential of these compounds further.

作用机制

Target of Action

Compounds with a pyrrolidine ring have been reported to have target selectivity . For instance, SB-269970, a compound with a pyrrolidine ring, acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

2-pyrrolidin-1-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQKOCRHCYTYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)